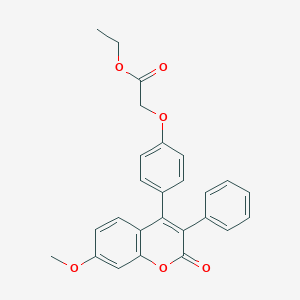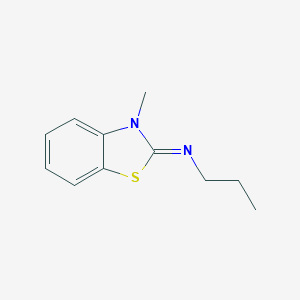
3-Methyl-N-propyl-1,3-benzothiazol-2-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-N-propyl-1,3-benzothiazol-2-imine (MBT) is a chemical compound that belongs to the family of benzothiazoles. It is widely used in various industrial applications, including rubber, plastics, and textiles. MBT is also an important intermediate in the synthesis of other chemicals.
Wirkmechanismus
The mechanism of action of 3-Methyl-N-propyl-1,3-benzothiazol-2-imine is not fully understood. However, it is believed to exert its biological effects by interfering with the function of enzymes and proteins. 3-Methyl-N-propyl-1,3-benzothiazol-2-imine has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids and proteins.
Biochemical and Physiological Effects
3-Methyl-N-propyl-1,3-benzothiazol-2-imine has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to have antimicrobial properties against various bacteria and fungi. 3-Methyl-N-propyl-1,3-benzothiazol-2-imine has also been shown to have antitumor effects by inducing apoptosis in cancer cells. Additionally, 3-Methyl-N-propyl-1,3-benzothiazol-2-imine has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
3-Methyl-N-propyl-1,3-benzothiazol-2-imine has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, 3-Methyl-N-propyl-1,3-benzothiazol-2-imine has some limitations. It is toxic and should be handled with care. It is also unstable in the presence of strong acids and bases.
Zukünftige Richtungen
There are several future directions for research on 3-Methyl-N-propyl-1,3-benzothiazol-2-imine. One area of interest is the development of new metal complexes using 3-Methyl-N-propyl-1,3-benzothiazol-2-imine as a ligand. These complexes could have potential applications in catalysis and material science. Another area of interest is the development of new antimicrobial agents based on 3-Methyl-N-propyl-1,3-benzothiazol-2-imine. Additionally, further research is needed to fully understand the mechanism of action of 3-Methyl-N-propyl-1,3-benzothiazol-2-imine and its potential applications in the treatment of various diseases.
Conclusion
In conclusion, 3-Methyl-N-propyl-1,3-benzothiazol-2-imine is a versatile chemical compound with a wide range of applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of 3-Methyl-N-propyl-1,3-benzothiazol-2-imine in various fields of science.
Synthesemethoden
3-Methyl-N-propyl-1,3-benzothiazol-2-imine can be synthesized by the reaction of 2-mercaptobenzothiazole with isobutylaldehyde in the presence of a catalyst. The reaction proceeds via a condensation reaction, followed by cyclization to form the benzothiazole ring. The resulting product is then treated with an oxidizing agent to form the imine group.
Wissenschaftliche Forschungsanwendungen
3-Methyl-N-propyl-1,3-benzothiazol-2-imine has been extensively studied for its various applications in scientific research. It is commonly used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis, electrochemistry, and material science. 3-Methyl-N-propyl-1,3-benzothiazol-2-imine has also been studied for its antimicrobial, antifungal, and antitumor properties.
Eigenschaften
CAS-Nummer |
108656-83-3 |
|---|---|
Produktname |
3-Methyl-N-propyl-1,3-benzothiazol-2-imine |
Molekularformel |
C11H14N2S |
Molekulargewicht |
206.31 g/mol |
IUPAC-Name |
3-methyl-N-propyl-1,3-benzothiazol-2-imine |
InChI |
InChI=1S/C11H14N2S/c1-3-8-12-11-13(2)9-6-4-5-7-10(9)14-11/h4-7H,3,8H2,1-2H3 |
InChI-Schlüssel |
GBTUUTRXBFBDKN-UHFFFAOYSA-N |
SMILES |
CCCN=C1N(C2=CC=CC=C2S1)C |
Kanonische SMILES |
CCCN=C1N(C2=CC=CC=C2S1)C |
Synonyme |
1-Propanamine,N-(3-methyl-2(3H)-benzothiazolylidene)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



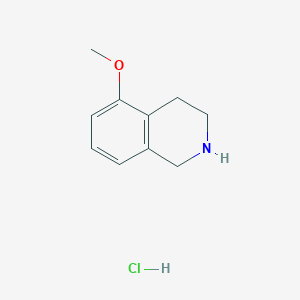
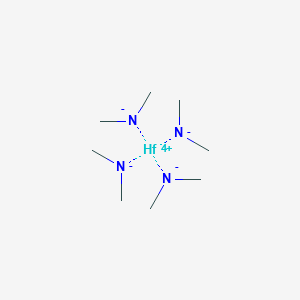
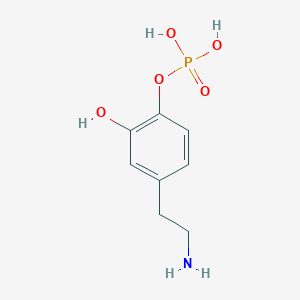
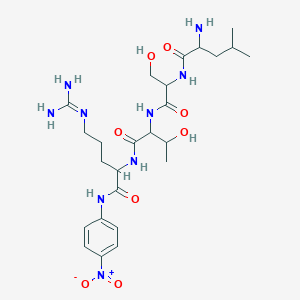
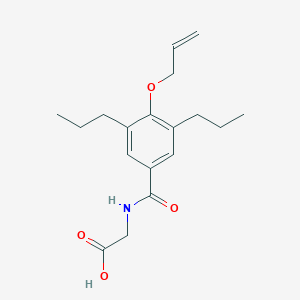

![1-[2-Fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4-dione](/img/structure/B35272.png)



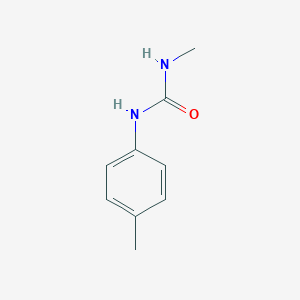

![Poly[oxy(dimethylsilylene)], alpha-[(3-hydroxypropyl)dimethylsilyl]-omega-[[(3-hydroxypropyl)dimethylsilyl]oxy]-, ether with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) (1:2), triblock](/img/structure/B35281.png)
